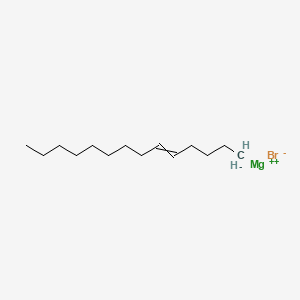
magnesium;tetradec-5-ene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;tetradec-5-ene;bromide is an organometallic compound that combines magnesium, tetradec-5-ene, and bromide. This compound is of interest due to its potential applications in organic synthesis and industrial processes. Organometallic compounds like this one are known for their reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;tetradec-5-ene;bromide typically involves the reaction of tetradec-5-ene with magnesium bromide. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl halide (in this case, tetradec-5-ene bromide) in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and tetradec-5-ene bromide, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize the reaction rate and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;tetradec-5-ene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The bromide group can be substituted with other nucleophiles to form different organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like organolithium or organosodium compounds . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can lead to a variety of organometallic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Magnesium;tetradec-5-ene;bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and other transformations.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of magnesium;tetradec-5-ene;bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The magnesium atom acts as a Lewis acid, coordinating with the bromide and tetradec-5-ene to form a reactive complex. This complex can then undergo nucleophilic attack, oxidation, or reduction, depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to magnesium;tetradec-5-ene;bromide include other organomagnesium halides, such as:
- Magnesium bromide
- Magnesium chloride
- Magnesium iodide
Uniqueness
This compound is unique due to its specific combination of magnesium, tetradec-5-ene, and bromide, which imparts distinct reactivity and properties. Compared to other organomagnesium halides, it offers unique opportunities for selective transformations and the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
656242-18-1 |
|---|---|
Molekularformel |
C14H27BrMg |
Molekulargewicht |
299.57 g/mol |
IUPAC-Name |
magnesium;tetradec-5-ene;bromide |
InChI |
InChI=1S/C14H27.BrH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h9,11H,1,3-8,10,12-14H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GXCDMBZULUXITF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC=CCCC[CH2-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12536113.png)
![4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile](/img/structure/B12536114.png)
![3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12536126.png)
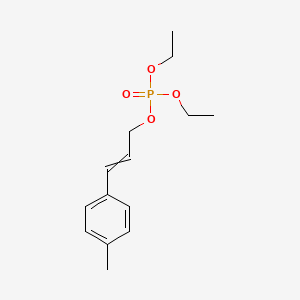
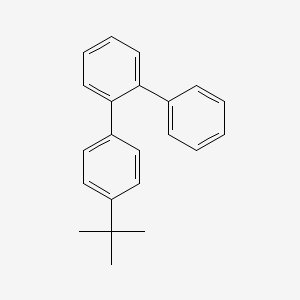
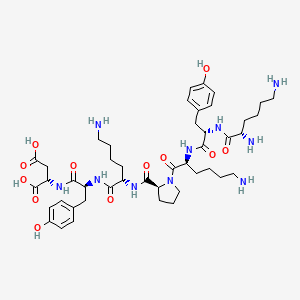
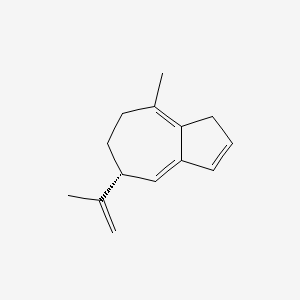
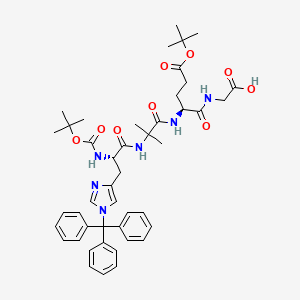
![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)

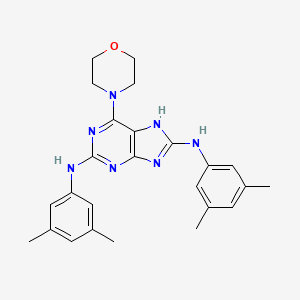
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
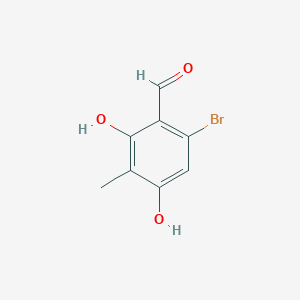
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
